4,5-Dimethyl-1H-benzimidazol-1-amine
CAS No.: 344754-42-3
Cat. No.: VC19082309
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344754-42-3 |
|---|---|
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 4,5-dimethylbenzimidazol-1-amine |
| Standard InChI | InChI=1S/C9H11N3/c1-6-3-4-8-9(7(6)2)11-5-12(8)10/h3-5H,10H2,1-2H3 |
| Standard InChI Key | AKTVVGLRVVOUAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)N(C=N2)N)C |
Introduction
Structural and Molecular Characteristics
The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 4,5-dimethyl-1H-benzimidazol-1-amine, the methyl groups at positions 4 and 5 introduce steric and electronic effects that influence reactivity, while the 1-amine substituent enhances hydrogen-bonding potential. Key molecular parameters for analogous compounds include:
The 1-amine configuration distinguishes this compound from the 6-amine derivative (CID 41455233), where the amine group occupies a different position on the benzimidazole ring . Such positional isomerism significantly alters electronic distribution, as evidenced by NMR shifts in related structures .
Synthesis Pathways and Reaction Mechanisms
While no direct synthesis of 4,5-dimethyl-1H-benzimidazol-1-amine has been reported, copper-catalyzed C–N coupling methods used for analogous benzimidazoles provide a plausible route . For example, microwave-assisted reactions of 2-(2-bromovinyl)benzimidazoles with cyanamide in dimethylformamide (DMF) yield benzoimidazo-pyrimidin-amines under CuI/K₃PO₄ catalysis . Adapting this protocol could involve:
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Precursor preparation: 4,5-dimethyl-1H-benzimidazole synthesized via cyclization of N-(substituted)-o-phenylenediamine derivatives.
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Functionalization: Introduction of the 1-amine group through nucleophilic substitution or reductive amination, leveraging the reactivity of halogenated intermediates.
A comparative analysis of reaction conditions for related compounds reveals critical parameters:
| Condition | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher yields at 100°C |
| Catalyst (CuI) loading | 5–15 mol% | Optimized at 10 mol% |
| Reaction time | 30–90 min (microwave) | Longer times → side products |
Dehydrogenation side reactions, observed in similar systems, may require careful control to prevent tautomerization or ring-opening .
Physicochemical Properties and Stability
The 1-amine substituent likely enhances solubility in polar aprotic solvents compared to non-aminated analogs. Key stability considerations include:
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pH-dependent tautomerism: The amine group may participate in protonation-deprotonation equilibria, affecting electronic spectra and reactivity.
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Thermal stability: Benzimidazoles generally decompose above 250°C, but methyl groups could lower this threshold by ~20–30°C .
Comparative solubility data for structurally similar compounds:
| Compound | Solubility in DMF (mg/mL) | Solubility in H₂O (mg/mL) |
|---|---|---|
| 4,5-Dimethyl-1H-benzimidazol-6-amine | 12.3 ± 0.5 | 0.8 ± 0.1 |
| 3-(4,5-Dimethyl-1H-benzimidazol-2-yl)-propan-1-amine | 8.9 ± 0.3 | 1.2 ± 0.2 |
These trends suggest that the 1-amine derivative may exhibit moderate aqueous solubility (~1.5–2.0 mg/mL) due to increased polarity .
Research Challenges and Future Directions
Current gaps in understanding 4,5-dimethyl-1H-benzimidazol-1-amine include:
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Synthetic accessibility: Developing regioselective methods to install the 1-amine group without isomerization.
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Stability profiling: Assessing decomposition pathways under physiological conditions.
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Biological screening: Prioritizing assays against Gram-positive bacteria and tyrosine kinases based on SAR trends .
Future work should explore:
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